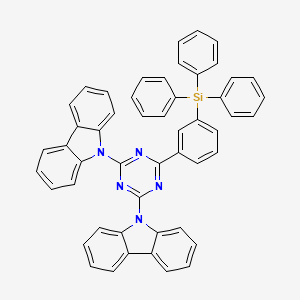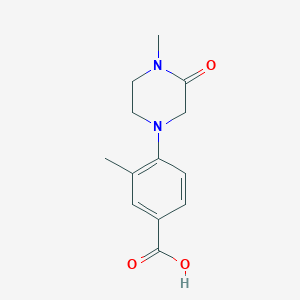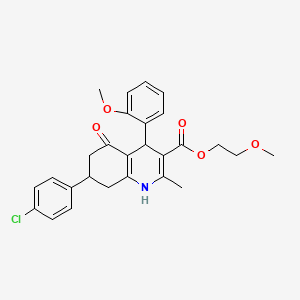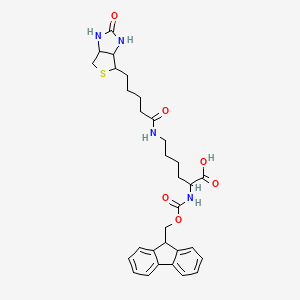![molecular formula C17H18ClN3O3 B12499931 8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B12499931.png)
8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-Chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8’-chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the core spiro structure through cyclization reactions. Key reagents include chlorinating agents and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, bromine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spiro structure makes it an interesting subject for structural analysis and synthetic applications.
Biology and Medicine: In biological and medicinal research, the compound is explored for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and therapeutic applications.
Industry: In industrial applications, the compound’s stability and reactivity are leveraged for the development of new materials and chemical processes. Its potential use in the synthesis of advanced materials and catalysts is of particular interest.
Mechanism of Action
The mechanism of action of 8’-chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: An organic compound with a similar pyrazole structure, known for its use in coordination chemistry and as a ligand.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities and applications in drug development.
Uniqueness: 8’-Chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18ClN3O3 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
8'-chloro-1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C17H18ClN3O3/c1-19-14(22)17(15(23)20(2)16(19)24)9-10-5-6-11(18)8-12(10)21-7-3-4-13(17)21/h5-6,8,13H,3-4,7,9H2,1-2H3 |
InChI Key |
KWJPLXLIRNEDKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CCC4)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
![Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12499852.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12499854.png)
![5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
![N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12499878.png)

![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)
![4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B12499895.png)
![3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid](/img/structure/B12499903.png)

![6-[3-methoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12499913.png)



